molecular formula C7H12O3 B14357938 [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde CAS No. 90177-60-9

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde

Cat. No.: B14357938
CAS No.: 90177-60-9
M. Wt: 144.17 g/mol
InChI Key: VGFQZABUROOJIM-BQBZGAKWSA-N
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Description

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is a chiral aldehyde derivative featuring a tetrahydrofuran (oxan) ring with a hydroxyl group at the 3-position and an acetaldehyde moiety at the 2-position. Its stereochemistry (2S,3S) confers unique reactivity and physicochemical properties, distinguishing it from simpler aldehydes like acetaldehyde (CH₃CHO) .

Properties

CAS No.

90177-60-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(2S,3S)-3-hydroxyoxan-2-yl]acetaldehyde

InChI

InChI=1S/C7H12O3/c8-4-3-7-6(9)2-1-5-10-7/h4,6-7,9H,1-3,5H2/t6-,7-/m0/s1

InChI Key

VGFQZABUROOJIM-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)CC=O)O

Canonical SMILES

C1CC(C(OC1)CC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde can be achieved through several methods. One common approach involves the oxidation of primary alcohols using reagents such as dimethyl sulfoxide (DMSO) in the presence of an activating agent like oxalyl chloride . Another method includes the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired stereoisomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other products. The pathways involved often include redox reactions and the formation of intermediate complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound is compared to acetaldehyde, furfural, and glyceraldehyde to highlight structural and functional differences:

Property [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde Acetaldehyde (CH₃CHO) Furfural (C₅H₄O₂) Glyceraldehyde (C₃H₆O₃)
Molecular Formula C₇H₁₂O₃ C₂H₄O C₅H₄O₂ C₃H₆O₃
Molecular Weight (g/mol) 144.17 (estimated) 44.05 96.08 90.08
Boiling Point (°C) ~150–170 (estimated)* 20.2 161.7 Decomposes
Melting Point (°C) ~−30 to −10 (estimated)* −123.5 −36.5 145 (racemic)
Solubility Moderate in polar solvents Miscible in water, ethanol Partially soluble in water Highly soluble in water
Stereochemistry Chiral (2S,3S) Achiral Achiral Chiral (D/L isomers)

Chemical Reactivity

  • Aldehyde Reactivity : Like acetaldehyde, the compound undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations. However, the oxan ring’s steric bulk may slow reactions compared to linear aldehydes .
  • Photochemical Behavior : Unlike acetaldehyde, which photodegrades to vinyl alcohol , the oxan ring may alter UV stability and reaction pathways.

Research Findings and Industrial Relevance

  • Sensory Impact : While acetaldehyde affects wine aroma thresholds , the target compound’s stereochemistry could modulate interactions with olfactory receptors, suggesting niche applications in flavor chemistry.
  • Pharmaceutical Potential: Derivatives like 2-((2S,3S,4R,5R)-5-((S)-3-amino-2-hydroxyprop-1-yl)-4-methoxy-3-(phenylsulfonylmethyl)tetrahydrofuran-2-yl)acetaldehyde highlight its role in synthesizing bioactive molecules .
  • Environmental Impact : Unlike acetaldehyde, which contributes to air pollution , the compound’s lower volatility may reduce atmospheric release.

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